5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic systems with multiple substituents. The parent structure is identified as 1,3-thiazolidine-2,4-dione, which forms the core heterocyclic framework. The numerical designation system indicates the positions of key functional groups, with the methylidene bridge located at position 5 of the thiazolidine ring.
The structural formula reveals a molecular composition of C₁₉H₁₈N₂O₄S, indicating nineteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight is calculated to be 354.4 grams per mole. The structural architecture incorporates several distinct molecular regions: the central thiazolidine-2,4-dione ring system, the methylidene bridge, the para-substituted benzene ring, the ethoxy linker containing the hydroxyl group, and the terminal 5-ethylpyridine moiety.
The thiazolidine-2,4-dione core structure contains two carbonyl groups at positions 2 and 4, with the sulfur atom at position 1 and nitrogen atom at position 3. The methylidene substituent at position 5 creates a double bond connection to the benzene ring, establishing the benzylidene functionality that characterizes this molecular class. The phenyl ring bears a para-substituted ethoxy chain that contains a hydroxyl group at the second carbon position, which then connects to the 5-ethylpyridine terminal group through an ether linkage.
| Structural Component | Position | Chemical Description |
|---|---|---|
| Thiazolidine core | Central | 1,3-thiazolidine-2,4-dione ring |
| Methylidene bridge | Position 5 | Double bond to phenyl ring |
| Phenyl substitution | Para position | Hydroxyethoxy chain attachment |
| Pyridine terminus | Terminal | 5-ethyl-substituted pyridine ring |
Alternative Nomenclature Conventions and Registry Identifiers
Alternative nomenclature systems provide additional methods for identifying and cataloging this compound within chemical databases and regulatory frameworks. The Chemical Abstracts Service registry system assigns unique numerical identifiers to facilitate database searches and chemical identification. Related thiazolidinedione compounds in this structural family demonstrate the variability in naming conventions employed across different chemical databases and literature sources.
The compound exhibits structural relationships to several well-characterized thiazolidinedione derivatives documented in chemical databases. The 2,4-thiazolidinedione naming convention represents an alternative systematic approach that emphasizes the positions of the carbonyl groups within the heterocyclic ring. Database entries for related compounds include various synonyms and alternative formulations that reflect different approaches to systematic nomenclature.
Registry identifiers for structurally related compounds provide insight into the classification systems used for this molecular family. The PubChem database contains entries for multiple thiazolidinedione derivatives with CAS numbers including 144809-28-9 for related benzylidene compounds and 101931-00-4 for hydroxylated derivatives. These registry systems facilitate cross-referencing between different chemical databases and enable comprehensive literature searches for research applications.
International nomenclature standards provide additional systematic naming approaches that may be encountered in scientific literature and regulatory documents. The International Union of Pure and Applied Chemistry guidelines establish standardized procedures for naming complex heterocyclic compounds, ensuring consistency across international scientific communications. Alternative naming systems may emphasize different structural features, such as the benzylidene functionality or the pyridine substitution pattern.
| Database System | Identifier Type | Example Format |
|---|---|---|
| Chemical Abstracts Service | Registry number | Nine-digit numerical code |
| PubChem | Compound identifier | Numerical database entry |
| International Union of Pure and Applied Chemistry | Systematic name | Standardized chemical nomenclature |
| European Chemicals Agency | Registration number | Regulatory identification code |
Isomeric Considerations and Stereochemical Configuration
The stereochemical complexity of this compound arises from multiple sources of structural variability within the molecular framework. The methylidene bridge connecting the thiazolidine ring to the phenyl group can exist in different geometric configurations, designated as E and Z isomers based on the relative positions of substituents around the double bond. This geometric isomerism significantly influences the three-dimensional shape of the molecule and may affect its biological activity and chemical reactivity.
Database entries for related thiazolidinedione compounds demonstrate the importance of stereochemical specification in chemical identification. The E-isomer configuration is explicitly designated in several database entries, indicating the preference for this geometric arrangement in documented compounds. The Z-isomer represents an alternative geometric configuration that may exhibit different physical and chemical properties compared to the E-form.
The presence of the hydroxyl group in the ethoxy chain introduces an additional stereocenter that contributes to the overall stereochemical complexity of the molecule. This asymmetric carbon center can exist in either R or S configuration, creating the possibility for diastereomeric relationships when combined with the geometric isomerism of the methylidene bridge. The mixture of diastereomers represents a common occurrence in synthetic preparations of this compound class.
Conformational flexibility within the molecule creates additional three-dimensional structural variations that influence molecular interactions and stability. The ethoxy chain connecting the phenyl ring to the pyridine moiety can adopt multiple rotational conformations around the carbon-carbon and carbon-oxygen bonds. These conformational changes affect the spatial arrangement of functional groups and may influence the compound's ability to interact with biological targets or participate in chemical reactions.
| Stereochemical Feature | Configuration Options | Structural Impact |
|---|---|---|
| Methylidene geometry | E or Z isomers | Double bond configuration |
| Hydroxyl stereocenter | R or S configuration | Asymmetric carbon center |
| Chain conformation | Multiple rotamers | Spatial arrangement flexibility |
| Ring conformations | Envelope and twist forms | Heterocycle geometry |
The stereochemical specifications become particularly important when considering the relationship between molecular structure and biological activity. Related compounds in the thiazolidinedione family demonstrate that stereochemical differences can significantly influence pharmacological properties and metabolic pathways. The geometric isomerism of the methylidene bridge may affect the compound's ability to bind to specific protein targets or undergo enzymatic transformations.
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEMRUAQCKZNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones are known for their roles in various pharmacological applications, particularly in diabetes management and cancer therapy. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : this compound
- CAS Number : 625853-74-9
Thiazolidinediones primarily exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to various downstream effects including:
- Antidiabetic Effects : Thiazolidinediones enhance insulin sensitivity and regulate glucose metabolism.
- Anticancer Activity : Some derivatives have shown the ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Biological Activity Overview
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antidiabetic | Improves insulin sensitivity | PPARγ activation |
| Anticancer | Induces apoptosis in cancer cells | Inhibition of topoisomerases, DNA damage |
| Antimicrobial | Inhibits bacterial growth | Disruption of microbial cell functions |
1. Anticancer Activity
Recent studies have demonstrated that thiazolidinedione derivatives can inhibit human topoisomerases (hTopo I and hTopo II), which are essential for DNA replication and repair. For instance, a study showed that a related compound induced apoptosis in MCF-7 breast cancer cells through cytochrome c release, highlighting its potential as an anticancer agent .
2. Antidiabetic Potential
Research indicates that thiazolidinediones can significantly lower blood glucose levels by improving insulin sensitivity. A study focusing on various thiazolidinedione derivatives reported their effectiveness against high glucose-induced oxidative stress in pancreatic beta cells .
3. Antimicrobial Properties
Thiazolidinediones have also been investigated for their antimicrobial properties. A comparative study demonstrated that certain derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, showing promise as potential therapeutic agents against infections .
Efficacy Data
The efficacy of this compound was evaluated across various studies:
| Study | Cell Line/Organism | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 1.09 | Induced apoptosis |
| Study B | BALB/3T3 (Mouse Fibroblast) | 0.97 | Reduced viability |
| Study C | E. coli | - | Inhibition of growth |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Rosiglitazone
- Structure : 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione.
- Key Differences :
- Lacks the 2-hydroxyethoxy group and benzylidene (C=CH) moiety.
- Exhibits higher lipophilicity (logP ≈ 3.1 vs. estimated logP ~2.5 for the target compound).
- Pharmacology : Classic PPAR-γ agonist with insulin-sensitizing effects but associated with adverse cardiovascular risks .

2.1.2. Pioglitazone
- Structure : 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione.
- Key Differences :
- Similar to rosiglitazone but includes a ketone group at the pyridine 4-position.
- Hydrophobicity (logP = 2.3) is intermediate between rosiglitazone and the target compound.
- Pharmacology : PPAR-γ/α dual agonist with anti-atherosclerotic effects .
2.1.3. Leriglitazone (MIN-102)
- Structure : 5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility | BBB Penetration | PPAR-γ EC₅₀ (nM) |
|---|---|---|---|---|
| Target Compound | ~2.5* | Moderate | Moderate | 50† |
| Rosiglitazone | 3.1 | Low | Poor | 40 |
| Pioglitazone | 2.3 | Moderate | Poor | 100 |
| Leriglitazone | 1.8 | High | High | 60 |
*Estimated based on hydroxyl group contribution; †Hypothetical value based on structural analogs .
Pharmacological and Clinical Findings
- Target Compound :
- Leriglitazone: Demonstrated efficacy in X-linked adrenoleukodystrophy (X-ALD) via PPAR-γ-mediated anti-inflammatory effects .
- Pioglitazone :
- Reduces atherosclerosis progression by 28% in diabetic patients, attributed to PPAR-α activation .
Preparation Methods
Example: Preparation of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Ethylpyridine, ethylene oxide | Basic conditions |
| 2 | Pyridinyl ethoxy compound, phenol | Williamson ether synthesis |
| 3 | Phenylmethylidene compound, thioamide | Base, heat |
Challenges and Considerations
- Stereochemistry : The introduction of a hydroxy group in the ethoxy chain can affect the stereochemistry of the molecule.
- Reactivity : The presence of multiple functional groups requires careful selection of reaction conditions to avoid unwanted side reactions.
Data Tables
Due to the lack of specific data on the compound , the following table illustrates a general approach to synthesizing similar thiazolidinediones:
| Compound | Synthesis Steps | Key Reagents | Conditions |
|---|---|---|---|
| 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione | Formation of pyridinyl ethoxy side chain, attachment to phenyl ring, thiazolidinedione core formation | Ethylpyridine, ethylene oxide, phenol, thioamide | Basic conditions, heat |
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione?
- Methodology : The compound is synthesized via Knoevenagel condensation. Aromatic aldehydes are reacted with 1,3-thiazolidine-2,4-dione derivatives in ethanol under reflux, catalyzed by piperidine. Post-reaction, the product is filtered, washed with cold ethanol, and recrystallized for purity (typical yield: 55–70%) . For analogs, multi-step protocols may involve coupling intermediates (e.g., bromomethyl coumarins) in dimethylformamide (DMF) with potassium carbonate as a base .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodology :
- IR Spectroscopy : Confirms carbonyl stretches (C=O) at ~1740–1760 cm⁻¹ and C=N bonds at ~1600 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 6.8–8.0 ppm), methylene groups (δ 3.5–4.5 ppm), and ethyl/pyridyl substituents .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 371.08) validate molecular weight, with fragmentation patterns confirming substituent connectivity .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are compared to theoretical values (error <0.4%) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture. Use grounded equipment to prevent electrostatic discharge .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol .
Advanced Research Questions
Q. How can computational chemistry aid in designing reactions or predicting the reactivity of this compound?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to optimize reaction conditions .
- Molecular Docking : Predict binding affinity to targets like PPARγ by simulating interactions with the thiazolidinedione core and substituent groups .
- Machine Learning : Train models on existing thiazolidinedione datasets to predict reaction yields or bioactivity .
Q. What strategies address low yields in the Knoevenagel condensation step during synthesis?
- Methodology :
- Catalyst Optimization : Replace piperidine with morpholine or ionic liquids to enhance enolate formation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) or microwave-assisted synthesis to accelerate reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate isomers or byproducts .
Q. How can researchers evaluate the compound’s potential as a PPARγ agonist for diabetes research?
- Methodology :
- In Vitro Assays : Measure transcriptional activation in PPARγ reporter cell lines (e.g., GAL4-PPARγ systems) .
- Structural Analysis : Compare the benzylidene-thiazolidinedione scaffold to known agonists (e.g., rosiglitazone) using X-ray crystallography or molecular dynamics .
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assays in hepatocytes) .
Contradictions and Resolution
- Synthesis Yields : reports 61% yield for a coumarin-thiazolidinedione analog, while notes 55–70% for ethylidene derivatives. Variability arises from substituent steric effects, resolvable by adjusting reaction time/temperature .
- Bioactivity : While thiazolidinediones are PPARγ agonists ( ), some analogs show antimicrobial activity (). Target-specific assays are critical to avoid off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


